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Abstract

Dostarlimab (GSK4057190), marketed as Jemperli, is a humanized monoclonal antibody that
functions as a programmed death receptor-1 (PD-1) blocking agent.[1][2] Developed by
GlaxoSmithKline, it has demonstrated significant clinical efficacy in the treatment of specific
subsets of advanced or recurrent solid tumors, most notably in mismatch repair-deficient
(dMMR) endometrial and rectal cancers.[3][4] This technical guide provides a comprehensive
review of the existing literature on dostarlimab, with a focus on its mechanism of action, clinical
trial data, and experimental methodologies.

Mechanism of Action

Dostarlimab is an immunoglobulin G4 (IgG4) humanized monoclonal antibody that selectively
binds to the PD-1 receptor on T-cells, thereby inhibiting its interaction with the ligands PD-L1
and PD-L2.[2][5] Under normal physiological conditions, the PD-1 pathway serves as an
immune checkpoint to maintain self-tolerance and modulate the duration and amplitude of an
immune response. However, many cancer cells exploit this pathway to evade immune
surveillance by overexpressing PD-L1 and/or PD-L2.[5][6] By blocking the PD-1/PD-L1/L2
interaction, dostarlimab removes the "brake" on the immune system, restoring T-cell-mediated
antitumor activity.[2][6]
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Signaling Pathway

The binding of PD-L1 or PD-L2 to the PD-1 receptor on activated T-cells initiates a signaling
cascade that suppresses T-cell effector functions. This is primarily mediated through the
recruitment of the tyrosine phosphatase SHP2 to the immunoreceptor tyrosine-based switch
motif (ITSM) in the cytoplasmic tail of PD-1. SHP2 dephosphorylates and inactivates key
downstream signaling molecules of the T-cell receptor (TCR) pathway, such as ZAP70 and
PI3K, leading to reduced T-cell proliferation, cytokine release, and cytotoxicity. Dostarlimab's
blockade of the PD-1 receptor prevents this inhibitory signaling, thereby unleashing the T-cell's
antitumor potential.
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Dostarlimab's blockade of the PD-1 signaling pathway.
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Clinical Efficacy: Quantitative Data

Dostarlimab has been evaluated in several key clinical trials, with the GARNET and RUBY
studies providing substantial evidence of its efficacy.

Table 1: Efficacy of Dostarlimab in the GARNET Study
(dMMR Endometrial Cancer Cohort)

Endpoint Result 95% Confidence Interval

Objective Response Rate

(ORR) 45.5% 37.1-54.0%
Complete Response (CR) 16.1%
Partial Response (PR) 29.4%
Disease Control Rate (DCR) 55.7% 45.7 - 65.1%

Median Duration of Response
(DoR)

Not Reached

Data from an interim analysis of the GARNET trial with a median follow-up of 27.6 months.[7]

Table 2: Efficacy of Dostarlimab in a Phase Il Study
(dMMR Locally Advanced Rectal Cancer)

Endpoint Result 95% Confidence Interval

Clinical Complete Response

100% (in 42 patients)
(cCR)

Sustained cCR (median follow-  Observed in the first 24
_ 12.4 - 50.5 months
up 26.3 months) patients

Data from a phase Il study in patients with dMMR locally advanced rectal cancer who
completed treatment with dostarlimab.[4]
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Table 3: Efficacy of Dostarlimab + Chemotherapy in the
RUBY Phase lll Trial (dMMR/MSI-H Primary Advanced or
Recurrent Endometrial Cancer)

Endpoint Hazard Ratio (HR) 95% Confidence Interval

Progression-Free Survival
(PFS)

0.28 0.16 - 0.50

Data from the RUBY Phase lll trial, showing a 72% reduction in the risk of disease progression
or death in the dAMMR/MSI-H population.[8]

Experimental Protocols
GARNET Study (NCT02715284)

The GARNET study is a phase I, single-arm, open-label study evaluating the safety and
efficacy of dostarlimab in patients with advanced solid tumors.[3]

Patient Population: Patients with recurrent or advanced dMMR endometrial cancer who had
progressed on or after a platinum-containing regimen.[3]

e Dosing Regimen: Dostarlimab 500 mg intravenously every 3 weeks for the first 4 cycles,
followed by 1000 mg every 6 weeks until disease progression or unacceptable toxicity.[3]

o Efficacy Assessment: Tumor response was assessed by blinded independent central review
(BICR) according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST
v1.1).[7]

o Biomarker Analysis: Mismatch repair status was determined by local immunohistochemistry
testing for the four MMR proteins (MLH1, MSH2, MSH6, and PMS2).[9]

Phase Il Study in dMMR Locally Advanced Rectal Cancer
(NCT04165772)

This is a phase Il, single-arm study investigating neoadjuvant dostarlimab in patients with
locally advanced dMMR rectal cancer.[10]
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» Patient Population: Patients with newly diagnosed clinical stage Il and 11l dJMMR rectal
cancer.[11]

e Dosing Regimen: Dostarlimab 500 mg intravenously every 3 weeks for 6 months.[11][12]

o Efficacy Assessment: Clinical complete response was evaluated through a combination of
magnetic resonance imaging (MRI), endoscopy, and digital rectal examination.[4]

» Biomarker Analysis: dMMR status was confirmed by immunohistochemistry.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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